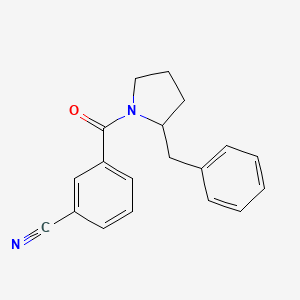
3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile, also known as BPBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological research. BPBC is a type of protease inhibitor that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile involves its ability to bind to the active site of proteases, thereby inhibiting their activity. This compound is a competitive inhibitor, meaning that it competes with the substrate for binding to the active site of the enzyme. Once bound, this compound prevents the protease from carrying out its normal function, leading to a decrease in protease activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of protease activity, the induction of apoptosis (programmed cell death), and the inhibition of cell migration and invasion. These effects make this compound a promising candidate for the development of therapeutic agents for a wide range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile in lab experiments is its specificity for proteases. Unlike other protease inhibitors, this compound only targets a specific subset of proteases, making it a valuable tool for researchers studying specific biological processes. However, one of the limitations of using this compound is its relatively high cost and the specialized equipment and expertise required for its synthesis.
Direcciones Futuras
There are many potential future directions for research on 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile. One area of interest is the development of this compound-based therapies for the treatment of cancer and viral infections. Another area of interest is the identification of new protease targets for this compound, which could lead to the development of new therapeutic agents. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 2-benzylpyrrolidine-1-carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-cyanobenzylamine to form the final product, this compound.
Aplicaciones Científicas De Investigación
3-(2-Benzylpyrrolidine-1-carbonyl)benzonitrile has been shown to have a wide range of applications in scientific research, particularly in the fields of biochemistry and molecular biology. One of the most promising applications of this compound is its use as a protease inhibitor. Proteases are enzymes that play a critical role in many biological processes, including protein degradation, blood clotting, and viral replication. By inhibiting the activity of proteases, this compound has the potential to be used as a therapeutic agent for a wide range of diseases, including cancer and viral infections.
Propiedades
IUPAC Name |
3-(2-benzylpyrrolidine-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c20-14-16-8-4-9-17(12-16)19(22)21-11-5-10-18(21)13-15-6-2-1-3-7-15/h1-4,6-9,12,18H,5,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIUZITYBCDUAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC(=C2)C#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517374.png)
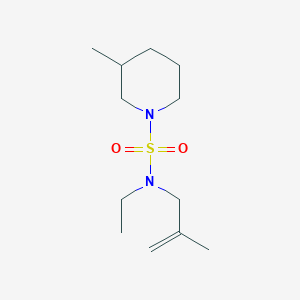
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7517388.png)
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7517392.png)
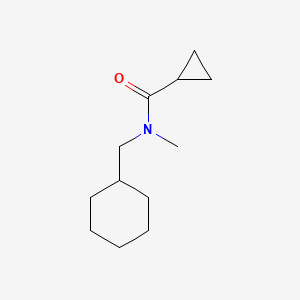
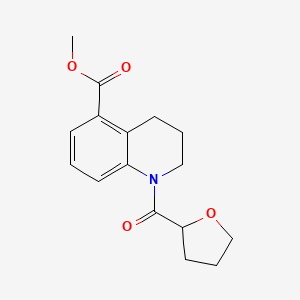
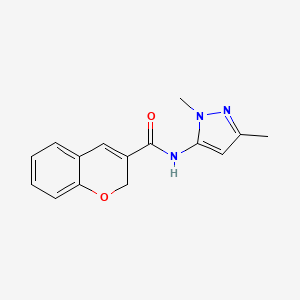
![[Butan-2-ylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517430.png)


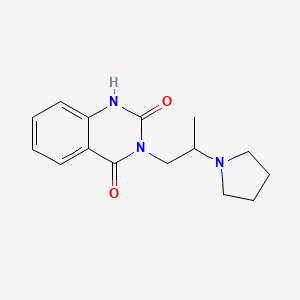
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7517466.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517468.png)
![(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7517475.png)